8-chloro-N-(2-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
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Overview
Description
“8-chloro-N-(2-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide” is a chemical compound with the molecular formula C19H14ClN3O3S2 and an average mass of 431.916 Da .
Synthesis Analysis
The synthesis of quinazoline derivatives, which this compound is a part of, often involves transition-metal-catalyzed reactions . These reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . They provide new entries into pharmaceutical ingredients of continuously increasing complexity .Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline core with a carbonyl group in the C4N2 ring . Two isomers are possible: 2-quinazolinone and 4-quinazolinone, with the 4-isomer being the more common .Chemical Reactions Analysis
Transition-metal-catalyzed reactions have been extensively used for the construction of quinazoline scaffolds . These reactions have streamlined the synthesis of several marketed drugs .Physical and Chemical Properties Analysis
The compound has a molecular formula of C19H14ClN3O3S2 and an average mass of 431.916 Da .Scientific Research Applications
Synthesis and Biological Activity
The compound is a part of a broader class of chemicals involved in the synthesis and study of biologically active substances. One study discussed the synthesis of various thiazolo and thiazino quinazolines, demonstrating the compound's role in forming biologically significant structures. These synthesized compounds were then tested for antimicrobial activity, with some showing promising results (Gupta & Chaudhary, 2012).
Antimicrobial and Antibacterial Evaluation
The chemical structure is related to compounds that have been studied for their antimicrobial and antibacterial properties. A series of derivatives, incorporating either 5-substituted 1,2,4-triazolo[4,3-c]quinazoline or 4-substituted thiazole at the 3-position, were synthesized and evaluated for antibacterial activities, with some exhibiting good potency (Gineinah, 2001).
Anti-inflammatory and Analgesic Properties
Research has also been conducted on compounds derived from similar chemical structures for their anti-inflammatory and analgesic properties. Novel compounds were synthesized and assessed for cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, analgesic, and anti-inflammatory activities. Some compounds demonstrated high inhibitory activity on COX-2 selectivity, with significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Biological Activity and Molecular Synthesis
The compound is structurally related to other heterocyclic compounds that have been explored for various biological activities. Studies have been conducted on the synthesis, structure, and transformations of related compounds, investigating their potential applications in medicinal chemistry and drug design (Kut et al., 2021). These studies indicate a broader interest in the compound's class for its potential in developing therapeutics.
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, many quinazoline derivatives are approved for antitumor clinical use . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Future Directions
Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that there is ongoing research in this field and potential for future developments.
Properties
IUPAC Name |
8-chloro-N-[(2-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S2/c1-26-14-5-3-2-4-10(14)9-21-18(25)15-16-22-17(24)12-7-6-11(20)8-13(12)23(16)19(27)28-15/h2-8H,9H2,1H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDNZYSMIWLODU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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